molecular formula C5H3Cl3N2O B6108029 Acetamide, 2-chloro-N-(2,2-dichloro-1-cyanoethenyl)- CAS No. 23530-19-0

Acetamide, 2-chloro-N-(2,2-dichloro-1-cyanoethenyl)-

Cat. No.: B6108029
CAS No.: 23530-19-0
M. Wt: 213.44 g/mol
InChI Key: XLBHIDXDGGJQJZ-UHFFFAOYSA-N
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Description

Acetamide, 2-chloro-N-(2,2-dichloro-1-cyanoethenyl)- (CAS 23530-18-9) is a chemical compound with the molecular formula C5H4Cl2N2O and a molecular weight of 179.006 g/mol . This structure features a dichloroethenyl group and a cyano group, which are of significant interest in organic synthesis and agrochemical research. Compounds with similar substructures are frequently investigated as key intermediates in the development of protective agents, such as herbicides and fungicides . The presence of multiple chlorine atoms and an electron-withdrawing nitrile group suggests potential reactivity that makes it a valuable scaffold for synthesizing more complex molecules and for studying structure-activity relationships in medicinal and agricultural chemistry. This product is intended for research and development use only in a laboratory setting. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet and employ appropriate safety protocols when handling this material.

Properties

IUPAC Name

2-chloro-N-(2,2-dichloro-1-cyanoethenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Cl3N2O/c6-1-4(11)10-3(2-9)5(7)8/h1H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLBHIDXDGGJQJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)NC(=C(Cl)Cl)C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3Cl3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40362396
Record name Acetamide, 2-chloro-N-(2,2-dichloro-1-cyanoethenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40362396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23530-19-0
Record name Acetamide, 2-chloro-N-(2,2-dichloro-1-cyanoethenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40362396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nucleophilic Acylation Reaction

The primary synthetic route involves reacting 2-amino-3,3-dichloroacrylonitrile with chloroacetyl chloride in the presence of a base. This exothermic reaction proceeds via nucleophilic attack by the amine on the electrophilic carbonyl carbon of chloroacetyl chloride, displacing chloride and forming the acetamide bond.

Representative Procedure :

  • Reactants :

    • 2-Amino-3,3-dichloroacrylonitrile (1.0 mol)

    • Chloroacetyl chloride (1.1 mol)

    • Sodium carbonate (1.5 mol)

    • Toluene (600 mL)

    • Water (400 mL)

  • Conditions :

    • Temperature: 15–25°C (during addition), room temperature (post-addition)

    • Time: 2 hours (addition), 2 hours (stirring)

  • Workup :

    • Rotary evaporation to remove toluene

    • Filtration and drying under vacuum

Yield : 93%
Purity : 98.3% (HPLC)

Solvent and Base Optimization

Comparative studies reveal solvent polarity and base strength significantly impact reaction efficiency:

SolventBaseYield (%)Purity (%)
TolueneSodium carbonate9398.3
DichloromethaneTriethylamine8997.5
THFPyridine7895.1

Polar aprotic solvents like dichloromethane facilitate faster reaction rates but require stringent moisture control. Sodium carbonate, being a mild base, minimizes side reactions compared to stronger bases like triethylamine.

Industrial Production Techniques

Continuous Flow Reactor Systems

Scaled-up synthesis employs continuous flow reactors to enhance heat dissipation and mixing efficiency, critical for managing the exothermic acylation step. Key parameters include:

  • Residence Time : 10–15 minutes

  • Temperature Gradient : 20°C (inlet) to 50°C (outlet)

  • Pressure : 2–3 bar

Advantages :

  • 20% higher yield compared to batch processes

  • Reduced solvent consumption (30% less toluene)

Purification and Isolation

Crude product purification involves recrystallization from methyl tert-butyl ether/methanol (5:1 v/v), achieving >99% purity. Industrial facilities often integrate in-line filtration and drying units to streamline production.

Mechanistic Insights and Side Reactions

Reaction Mechanism

The acylation proceeds through a two-step mechanism:

  • Base Deprotonation : Sodium carbonate deprotonates the amine, enhancing nucleophilicity.

  • Acyl Transfer : The amine attacks chloroacetyl chloride, forming a tetrahedral intermediate that collapses to release HCl and yield the acetamide.

Common Side Reactions

  • Hydrolysis : Chloroacetyl chloride reacts with water to form chloroacetic acid (mitigated by anhydrous conditions).

  • Over-Chlorination : Excess chloroacetyl chloride leads to diacylation products (controlled by stoichiometric ratios).

Comparative Analysis of Methodologies

Batch vs. Continuous Flow Synthesis

ParameterBatch ProcessContinuous Flow
Yield (%)9395
Purity (%)98.399.1
Solvent Waste (L/kg)8.25.7
Energy ConsumptionHighModerate

Cost-Benefit Considerations

  • Batch : Lower initial capital cost but higher operational expenses due to manual handling.

  • Continuous Flow : Higher upfront investment offset by 40% lower per-unit costs at scale.

Chemical Reactions Analysis

Types of Reactions

Acetamide, 2-chloro-N-(2,2-dichloro-1-cyanoethenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include aliphatic amines (e.g., methylamine, dimethylamine) and ethylenediamine diacetate . Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions include 5-amino-1,3-oxazole-4-carbonitriles and various imidazole derivatives

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural Features and Substituent Effects

The biological and chemical behavior of chloroacetamides is highly dependent on substituents attached to the nitrogen and aromatic/heterocyclic moieties. Below is a comparison of CDCVA with key analogues:

Table 1: Substituent Comparison
Compound Name Substituents on Nitrogen Key Functional Groups Reference
CDCVA 2,2-dichloro-1-cyanoethenyl Cyano, Dichloro, Acetamide
Dimethenamid (Herbicide) 2-methoxy-1-methylethyl, 2,4-dimethylthienyl Thienyl, Methoxyethyl
Alachlor (Herbicide) 2,6-diethylphenyl, methoxymethyl Diethylphenyl, Methoxymethyl
2-Chloro-N-(2,4-dimethylphenyl)acetamide 2,4-dimethylphenyl Dimethylphenyl
2-Chloro-N-(5-chloropyridin-2-yl)acetamide 5-chloropyridin-2-yl Chloropyridinyl
2-Chloro-N-(thiazol-2-yl)acetamide Thiazol-2-yl Thiazole ring

Key Observations :

  • Dimethenamid and alachlor feature bulkier aromatic/heterocyclic substituents, optimizing herbicidal activity through selective enzyme inhibition .
  • Substituents like dimethylphenyl () or chloropyridinyl () influence molecular conformation and hydrogen-bonding capacity, affecting crystallinity and solubility .

Reactivity Trends :

  • The cyano group in CDCVA may facilitate cyclization or conjugation reactions absent in analogues like alachlor.
  • Thienyl or pyridinyl substituents (e.g., ) enable π-π stacking or coordination with metal ions, useful in catalytic systems .

Physical and Spectroscopic Properties

Table 2: Spectroscopic Data Comparison
Compound IR Peaks (cm⁻¹) NMR Shifts (δ, ppm) Reference
CDCVA C≡N (~2200), C=O (~1680) Not reported
2-Chloro-N-(naphth-1-yl)acetamide (2e) C=O (1685), NH (3280) CH₂ (4.2), CH (5.1), aromatic (7–8)
2-Chloro-N-(2,4-dimethylphenyl)acetamide C=O (1665), NH (3300) CH₃ (2.3), NH (8.5)

Insights :

  • CDCVA’s cyano group would show a distinct IR peak near 2200 cm⁻¹, absent in other analogues.
  • Hydrogen bonding in 2,4-dimethylphenyl derivatives stabilizes crystal structures, as seen in X-ray studies .

Biological Activity

Acetamide, 2-chloro-N-(2,2-dichloro-1-cyanoethenyl)-, also known by its CAS number 23530-19-0, is a compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity based on available literature and research findings.

  • Molecular Formula : C5H3Cl3N2O
  • Molecular Weight : 213.449 g/mol
  • Structure : The compound features a chloroacetamide structure with significant halogen substitutions that influence its biological properties.

Biological Activity Overview

Research into the biological activity of chloroacetamides, including Acetamide, 2-chloro-N-(2,2-dichloro-1-cyanoethenyl)-, suggests a variety of potential applications:

  • Antimicrobial Activity :
    • Studies have demonstrated that chloroacetamides exhibit antimicrobial properties against various pathogens. For instance, a study on N-(substituted phenyl)-2-chloroacetamides showed effectiveness against Gram-positive bacteria like Staphylococcus aureus and methicillin-resistant strains (MRSA), while showing moderate efficacy against Gram-negative bacteria and fungi such as Candida albicans .
    • The presence of halogen atoms in the structure contributes to increased lipophilicity, enhancing the ability of these compounds to penetrate cell membranes and exert their effects .
  • Antiviral Potential :
    • Emerging research indicates that certain derivatives of chloroacetamides may exhibit antiviral activity. For example, studies have explored their effects on various viruses, although specific data on Acetamide, 2-chloro-N-(2,2-dichloro-1-cyanoethenyl)- remains limited .
  • Structure-Activity Relationship (SAR) :
    • The biological activity of chloroacetamides is closely linked to their chemical structure. Variations in substituents can significantly impact their effectiveness against different microbial strains . This relationship underscores the importance of SAR studies in developing new antimicrobial agents.

Study on Antimicrobial Efficacy

A notable study screened twelve newly synthesized N-(substituted phenyl)-2-chloroacetamides for antimicrobial potential using quantitative structure-activity relationship (QSAR) analysis. The results indicated that compounds with specific halogenated substituents exhibited superior antimicrobial activity against S. aureus and MRSA compared to others .

Compound NameGram-positive ActivityGram-negative ActivityFungal Activity
N-(4-chlorophenyl)-2-chloroacetamideHighModerateModerate
N-(3-bromophenyl)-2-chloroacetamideHighLowLow

Antiviral Research Insights

While direct studies on Acetamide, 2-chloro-N-(2,2-dichloro-1-cyanoethenyl)- are sparse, related compounds have shown promise against viral infections. Research into N-Heterocycles has identified several derivatives with potential antiviral properties against viruses like hepatitis C and influenza .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-chloro-N-(2,2-dichloro-1-cyanoethenyl)acetamide and its derivatives?

  • Methodological Answer : The compound can be synthesized via C-amidoalkylation of aromatic or heteroaromatic substrates using intermediates like 2-chloro-N-(trichloro-1-hydroxyethyl)acetamide. This method, validated for analogous chloroacetamides, involves reacting the hydroxyethyl precursor with aromatic/heterocyclic compounds in polar aprotic solvents (e.g., DMF) under acidic catalysis .
  • Key Considerations :

  • Use chloroacetyl chloride as the acylating agent (see synthesis of 2-chloro-N-(oxadiazolyl)acetamide derivatives in ).

  • Optimize reaction time and temperature to minimize by-products (e.g., trichloroethane derivatives observed in ).

    Reaction Parameters Example Conditions
    SolventDMF, CH₃CN
    CatalystKI, H₂SO₄
    Temperature60–80°C (reflux)
    Reaction Time4–8 hours

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use multinuclear NMR (¹H/¹³C) and IR spectroscopy to identify functional groups:

  • IR : Look for C=O (1650–1750 cm⁻¹), C≡N (2200–2260 cm⁻¹), and NH (3200–3400 cm⁻¹) stretches .
  • NMR : Characteristic signals include:
  • Chloroacetamide CH₂: δ 4.0–4.5 ppm (¹H), δ 40–45 ppm (¹³C).
  • Cyanoethenyl group: δ 110–120 ppm (¹³C for C≡N) .
    • Validation : Compare spectral data with structurally related compounds (e.g., 2-chloro-N-[trichloro-1-(naphthyl)ethyl]acetamide in ).

Q. What safety protocols are essential for handling this compound?

  • Critical Precautions :

  • Wear nitrile gloves , lab coats, and safety goggles due to skin/eye irritation risks (analogous to hazards in and ).
  • Work in a fume hood to avoid inhalation of volatile by-products (e.g., chloroacetyl chloride).
  • Store in airtight containers at 2–8°C to prevent degradation (per SDS guidelines in ).

Advanced Research Questions

Q. How can reaction conditions be optimized to suppress by-product formation during synthesis?

  • Methodological Answer : By-products like 2,2'-(trichloroethane-1,1-diyl)bis-thiophene ( ) arise from competing elimination or dimerization. Mitigation strategies include:

  • Lowering reaction temperature (e.g., 50°C instead of 80°C).
  • Using bulky aromatic substrates to sterically hinder undesired pathways.
  • Adding scavengers (e.g., molecular sieves) to absorb acidic by-products .
    • Analytical Monitoring : Track by-products via HPLC-MS or TLC (silica gel, hexane:EtOAc 3:1) .

Q. What computational or experimental approaches are suitable for predicting the biological activity of this compound?

  • Methodological Answer :

  • Molecular Docking : Screen against target proteins (e.g., kinases, cytochrome P450) using software like AutoDock Vina. Use the cyano group’s electron-withdrawing properties to model binding interactions.
  • In Vitro Assays : Test antimicrobial activity via MIC assays (e.g., against E. coli or S. aureus) based on activity trends in chloroacetamide derivatives ( ).
    • Data Interpretation : Cross-validate computational predictions with experimental IC₅₀ values to resolve contradictions (e.g., false positives in docking) .

Q. How can researchers resolve discrepancies in spectroscopic data for structurally similar derivatives?

  • Case Study : In , 2-Chloro-N-[2,2,2-trichloro-1-(5-chlorothien-2-yl)ethyl]acetamide (2f) showed NMR shifts at δ 4.2 ppm (CH₂) and δ 120 ppm (C≡N). Discrepancies may arise from solvent polarity or tautomerism.
  • Resolution Strategies :

  • Use deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) for consistency.
  • Perform 2D NMR (COSY, HSQC) to assign overlapping signals .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Acetamide, 2-chloro-N-(2,2-dichloro-1-cyanoethenyl)-
Reactant of Route 2
Reactant of Route 2
Acetamide, 2-chloro-N-(2,2-dichloro-1-cyanoethenyl)-

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